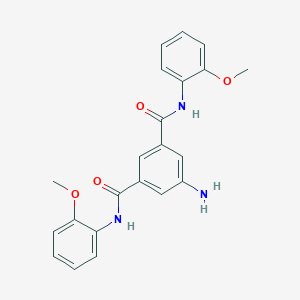![molecular formula C31H23NO3 B341093 17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B341093.png)
17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(4-(m-Tolyloxy)phenyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione is a complex organic compound with a unique structure that includes anthracene and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the anthracene core: This can be achieved through a Diels-Alder reaction between an anthracene derivative and a suitable dienophile.
Introduction of the pyrrole ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Attachment of the m-tolyloxy group: This is usually done through a nucleophilic aromatic substitution reaction, where the m-tolyloxy group is introduced using a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NaOH, NH3)
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced anthracene derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in critical biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tolfenpyrad: An insecticide with a similar structural motif.
Anthracene derivatives: Compounds with similar anthracene cores but different substituents.
Pyrrole derivatives: Compounds with pyrrole rings and various substituents.
Uniqueness
17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its combination of anthracene and pyrrole moieties, along with the m-tolyloxy group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C31H23NO3 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
17-[4-(3-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C31H23NO3/c1-18-7-6-8-21(17-18)35-20-15-13-19(14-16-20)32-30(33)28-26-22-9-2-3-10-23(22)27(29(28)31(32)34)25-12-5-4-11-24(25)26/h2-17,26-29H,1H3 |
InChI Key |
RXADYGPFPHCNAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Furoylamino)phenyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B341010.png)
![2-Oxo-2-phenylethyl 4-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}benzoate](/img/structure/B341011.png)
![10-[2-methyl-5-(morpholin-4-ylsulfonyl)benzoyl]-10H-phenothiazine](/img/structure/B341012.png)





![Diethyl 3-methyl-5-{[3-(pyrrolidin-1-ylsulfonyl)benzoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B341022.png)
![2-(Biphenyl-4-yl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341026.png)
![2-(4-Bromophenyl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341028.png)
![2-Methyl 3-(2-oxo-2-phenylethyl) bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341029.png)
![2-bromo-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B341032.png)

